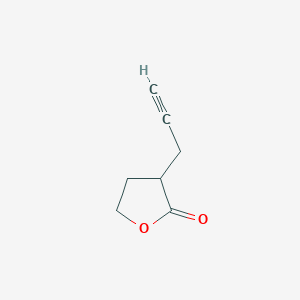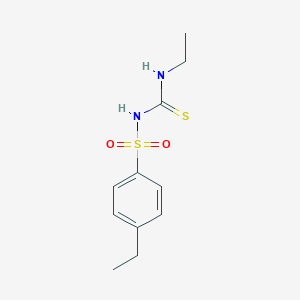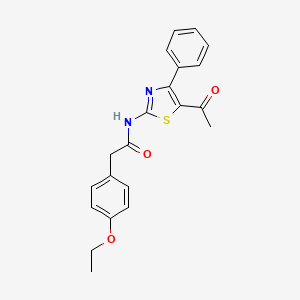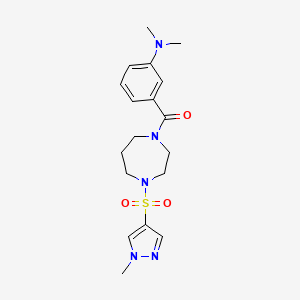
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, also known as MPPPC, is an organic compound used in various scientific research applications. It is a member of the pyridinylpyrimidine family and is composed of a morpholino, phenyl, pyridinyl, and pyrimidinecarbonitrile moieties. MPPPC has been studied extensively in recent years due to its unique properties and potential applications in various areas of scientific research.
科学研究应用
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has been studied extensively in recent years due to its unique properties and potential applications in various areas of scientific research. It has been used as a substrate for the synthesis of various novel compounds, such as aryl-substituted pyridinylpyrimidines, which have potential therapeutic applications. 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has also been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in catalysis, gas storage, and sensing. In addition, 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has been used as a substrate in the synthesis of various nanomaterials, such as gold nanoparticles and carbon nanotubes, which have potential applications in nanomedicine.
作用机制
The mechanism of action of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is not yet fully understood. However, it is believed to be related to its ability to form hydrogen bonds with other molecules, which can facilitate the formation of various novel compounds and nanomaterials. In addition, 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has been shown to interact with various enzymes, which may be responsible for its ability to modulate the activity of certain biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile are not yet fully understood. However, it has been shown to interact with various enzymes, which may be responsible for its ability to modulate the activity of certain biological systems. In addition, 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
实验室实验的优点和局限性
The main advantage of using 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile in lab experiments is its ability to form hydrogen bonds with other molecules, which can facilitate the formation of various novel compounds and nanomaterials. In addition, 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has been shown to interact with various enzymes, which may be beneficial in modulating the activity of certain biological systems. However, the use of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile in lab experiments is limited by its relatively high cost and difficulty in obtaining.
未来方向
There are numerous potential future directions for the use of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile in scientific research. One potential direction is the use of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile as a substrate for the synthesis of novel compounds with potential therapeutic applications. Another potential direction is the use of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile as a ligand in the synthesis of metal-organic frameworks, which may have potential applications in catalysis, gas storage, and sensing. Additionally, 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile may be used as a substrate in the synthesis of various nanomaterials, such as gold nanoparticles and carbon nanotubes, which may have potential applications in nanomedicine. Finally, further research is needed to better understand the biochemical and physiological effects of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, as well as its potential therapeutic applications.
合成方法
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is synthesized using a multi-step organic synthesis. The first step involves the formation of the morpholino moiety by reacting 4-morpholine-3-carboxaldehyde with dimethylamine. The second step involves the formation of the phenyl moiety through the reaction of 4-chlorophenylmagnesium bromide with 4-morpholino-3-carboxaldehyde. The third step involves the formation of the pyridinyl moiety by reacting 4-chlorophenylmagnesium bromide with 3-pyridin-2-one. Finally, the fourth step involves the formation of the pyrimidinecarbonitrile moiety by reacting 4-chlorophenylmagnesium bromide with 5-pyrimidinecarbonitrile.
属性
IUPAC Name |
4-morpholin-4-yl-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-13-17-18(15-5-2-1-3-6-15)23-19(16-7-4-8-22-14-16)24-20(17)25-9-11-26-12-10-25/h1-8,14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORSLSDSHRJGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2899305.png)
![2-[(2-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899308.png)


![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)

![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2899316.png)

![4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2899319.png)
![6-(2,2-dimethoxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2899323.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2899327.png)